

2-Fluoro-4-iodo-5-methoxypyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-4-iodo-5-methoxypyridine**

Cat. No.: **B1446542**

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An In-depth Technical Guide to **2-Fluoro-4-iodo-5-methoxypyridine**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2-Fluoro-4-iodo-5-methoxypyridine**, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's core physicochemical properties, discusses its synthetic utility, outlines key applications, and provides validated protocols for its handling and use in experimental settings.

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

The pyridine ring is a foundational scaffold in pharmaceutical development, present in numerous approved drugs. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. **2-Fluoro-4-iodo-5-methoxypyridine** (CAS: 1227516-18-8) represents a highly valuable, pre-functionalized building block. Its structure incorporates three key features that can be addressed with chemical orthogonality:

- An iodo group at the C4 position, which serves as a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.
- A fluoro group at the C2 position, which can modulate the pKa of the pyridine nitrogen, enhance metabolic stability, and improve binding affinity to biological targets through specific fluorine-protein interactions.^[1] The C-F bond is generally stable, but the position is also activated for nucleophilic aromatic substitution (SNAr), particularly in the context of radiolabeling.^{[2][3]}
- A methoxy group at the C5 position, an electron-donating group that influences the electronic properties of the ring and can serve as a potential metabolic site or be demethylated to reveal a handle for further functionalization.

This unique combination of functionalities makes **2-Fluoro-4-iodo-5-methoxypyridine** an efficient starting material for building complex molecular architectures, reducing the number of synthetic steps required to reach diverse and novel chemical entities.

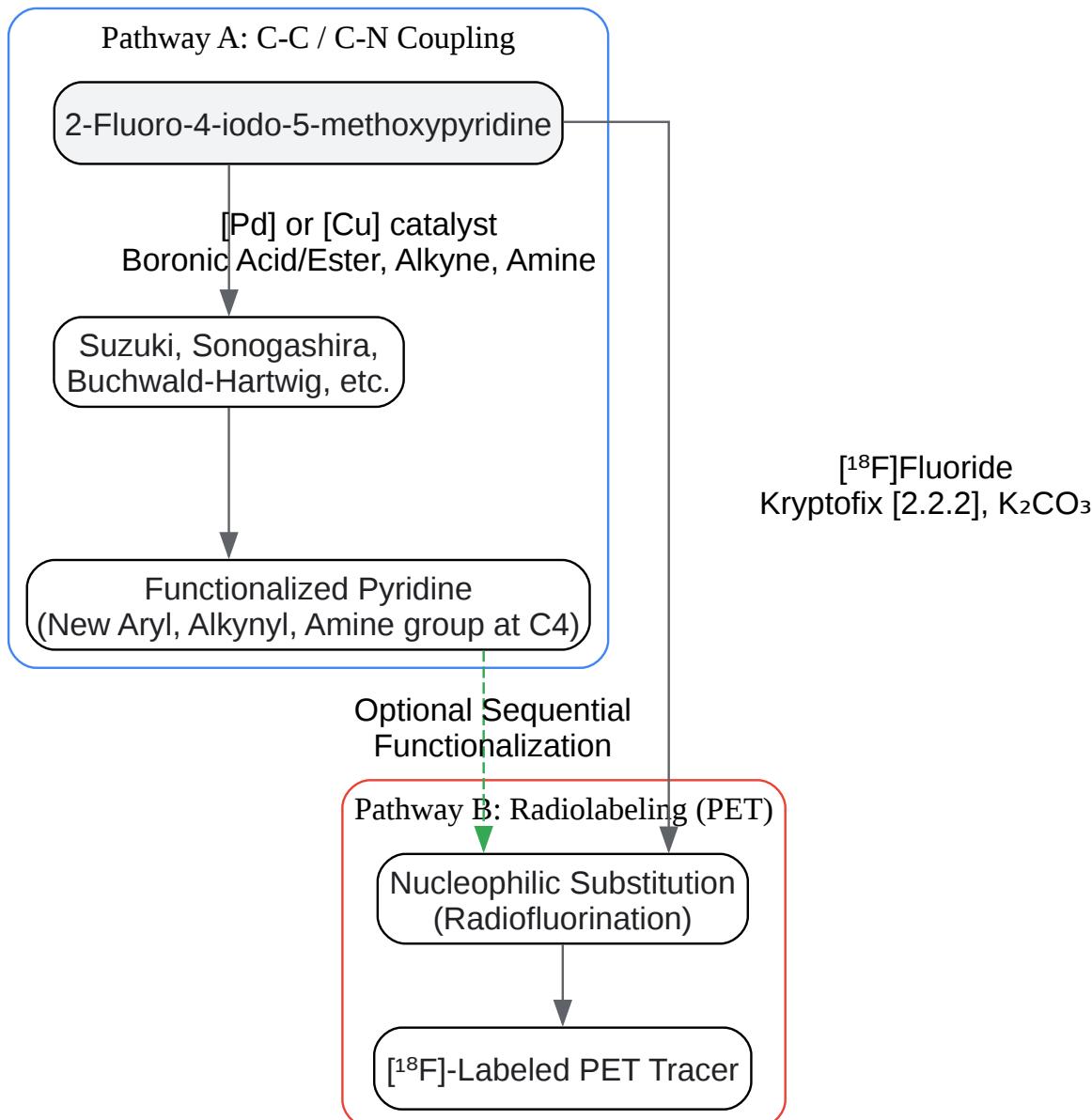
Physicochemical and Structural Properties

The fundamental properties of **2-Fluoro-4-iodo-5-methoxypyridine** are summarized below. Accurate knowledge of these characteristics is critical for stoichiometric calculations, analytical characterization, and safety assessments.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ FINO	[4] [5]
Molecular Weight	253.01 g/mol	[5] [6]
CAS Number	1227516-18-8	[4] [6] [7]
IUPAC Name	2-fluoro-4-iodo-5-methoxypyridine	[4]
SMILES	COc1=CN=C(F)C=C1	[4]
Typical Purity	≥95% - 97%	[4] [6]
Physical Appearance	Typically an off-white to yellow solid	N/A

Synthetic Utility and Core Reaction Pathways

The primary utility of **2-Fluoro-4-iodo-5-methoxypyridine** lies in its capacity to serve as a versatile intermediate in multi-step organic synthesis. The distinct reactivity of the iodo and fluoro substituents allows for a programmed, sequential approach to molecular elaboration.



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Fig 1. Core synthetic pathways for **2-Fluoro-4-iodo-5-methoxypyridine**.

The workflow demonstrates two non-interfering pathways. Pathway A leverages the C-I bond for metal-catalyzed cross-coupling, a robust and widely used method for scaffold decoration. Pathway B utilizes the activated C-F bond for nucleophilic substitution, which is particularly

relevant for the synthesis of ^{18}F -labeled radiotracers for Positron Emission Tomography (PET) imaging.^[3]

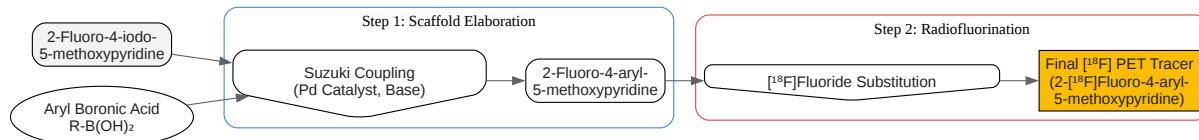
Key Applications in Drug Discovery and Molecular Imaging

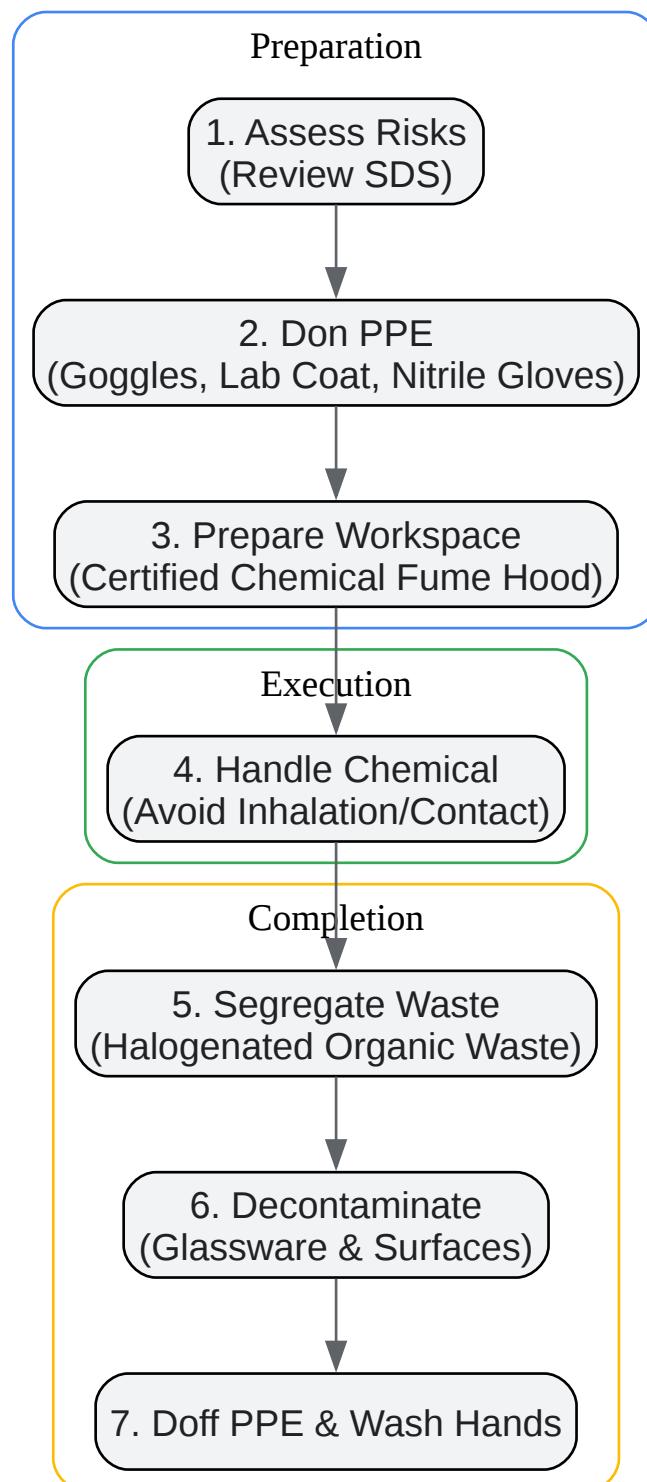
Scaffold for Medicinal Chemistry Programs

Fluorinated heterocyclic compounds are increasingly prevalent in modern pharmaceuticals.^[1] The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate bioavailability. **2-Fluoro-4-iodo-5-methoxypyridine** serves as an ideal starting point for generating libraries of compounds for screening. For instance, a Suzuki coupling reaction can introduce a diverse range of aryl or heteroaryl moieties at the C4 position, while the fluorine and methoxy groups provide handles for further optimization.

Precursor for PET Radiopharmaceuticals

PET imaging is a powerful non-invasive diagnostic tool that relies on the detection of positron-emitting radionuclides, with ^{18}F being the most common. The development of novel PET tracers is critical for studying disease biology and for clinical diagnostics. Halogenated pyridines are pivotal precursors for these tracers.^[3] The C4-iodo position allows for the construction of a complex targeting molecule, after which the C2-fluoro position can be used for the crucial, final-step introduction of the ^{18}F isotope via nucleophilic substitution.^[3]



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- To cite this document: BenchChem. [2-Fluoro-4-iodo-5-methoxypyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1446542#2-fluoro-4-iodo-5-methoxypyridine-molecular-weight\]](https://www.benchchem.com/product/b1446542#2-fluoro-4-iodo-5-methoxypyridine-molecular-weight)

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